molecular formula C19H15N5O2S2 B11257074 2-({3-Benzyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-C][1,2,4]triazin-7-YL}sulfanyl)-N-phenylacetamide

2-({3-Benzyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-C][1,2,4]triazin-7-YL}sulfanyl)-N-phenylacetamide

Cat. No.: B11257074
M. Wt: 409.5 g/mol
InChI Key: SFMVLNZUIRBOFM-UHFFFAOYSA-N
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Description

2-({3-Benzyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-C][1,2,4]triazin-7-YL}sulfanyl)-N-phenylacetamide is a complex organic compound that belongs to the class of thiadiazolo-triazine derivatives This compound is characterized by its unique structural framework, which includes a thiadiazolo-triazine core fused with a benzyl group and a phenylacetamide moiety

Preparation Methods

The synthesis of 2-({3-Benzyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-C][1,2,4]triazin-7-YL}sulfanyl)-N-phenylacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiadiazolo-Triazine Core: The initial step involves the cyclization of appropriate precursors to form the thiadiazolo-triazine core. This can be achieved through the reaction of hydrazonoyl halides with suitable thiourea derivatives under controlled conditions.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the thiadiazolo-triazine intermediate.

    Attachment of the Phenylacetamide Moiety: The final step involves the coupling of the benzylated thiadiazolo-triazine with phenylacetamide. This can be accomplished using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Chemical Reactions Analysis

2-({3-Benzyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-C][1,2,4]triazin-7-YL}sulfanyl)-N-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carbonyl group to alcohols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-({3-Benzyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-C][1,2,4]triazin-7-YL}sulfanyl)-N-phenylacetamide has several scientific research applications:

    Medicinal Chemistry: The compound has shown potential as a pharmacophore in the design of new drugs. Its unique structure allows for interactions with various biological targets, making it a candidate for the development of anticancer, antimicrobial, and anti-inflammatory agents.

    Materials Science: The compound’s structural properties make it suitable for use in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

    Biological Research: It can be used as a probe in biochemical assays to study enzyme interactions and protein-ligand binding.

Mechanism of Action

The mechanism of action of 2-({3-Benzyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-C][1,2,4]triazin-7-YL}sulfanyl)-N-phenylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

2-({3-Benzyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-C][1,2,4]triazin-7-YL}sulfanyl)-N-phenylacetamide can be compared with other thiadiazolo-triazine derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which can lead to distinct biological activities and applications compared to other similar compounds.

Properties

Molecular Formula

C19H15N5O2S2

Molecular Weight

409.5 g/mol

IUPAC Name

2-[(3-benzyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]-N-phenylacetamide

InChI

InChI=1S/C19H15N5O2S2/c25-16(20-14-9-5-2-6-10-14)12-27-19-23-24-17(26)15(21-22-18(24)28-19)11-13-7-3-1-4-8-13/h1-10H,11-12H2,(H,20,25)

InChI Key

SFMVLNZUIRBOFM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=NN=C3N(C2=O)N=C(S3)SCC(=O)NC4=CC=CC=C4

Origin of Product

United States

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